molecular formula C26H27NO5 B11017928 Isopropyl (2S)-2-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]-3-phenylpropanoate

Isopropyl (2S)-2-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]-3-phenylpropanoate

Cat. No.: B11017928
M. Wt: 433.5 g/mol
InChI Key: IHCPBFYGCWDTAF-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl (2S)-2-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]-3-phenylpropanoate is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-(16-oxo-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-4-yl)-3-phenylpropanoate

InChI

InChI=1S/C26H27NO5/c1-16(2)31-26(29)22(13-17-7-4-3-5-8-17)27-14-21-23(30-15-27)12-11-19-18-9-6-10-20(18)25(28)32-24(19)21/h3-5,7-8,11-12,16,22H,6,9-10,13-15H2,1-2H3/t22-/m0/s1

InChI Key

IHCPBFYGCWDTAF-QFIPXVFZSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2

Canonical SMILES

CC(C)OC(=O)C(CC1=CC=CC=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (2S)-2-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]-3-phenylpropanoate typically involves multiple steps:

    Formation of the Chromeno[8,7-E][1,3]oxazin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[8,7-E][1,3]oxazin ring system.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.

    Formation of the Phenylpropanoate Moiety: This involves esterification reactions where the phenylpropanoic acid is reacted with an alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isopropyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazin ring using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and oxazin moieties

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